molecular formula C20H23NO3S B5726614 6-methoxy-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline CAS No. 5310-66-7

6-methoxy-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline

Cat. No. B5726614
CAS RN: 5310-66-7
M. Wt: 357.5 g/mol
InChI Key: WFMNFAPULOCYHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methoxy-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline (MMTSQ) is a synthetic compound that has been extensively studied for its potential applications in scientific research. MMTSQ belongs to the class of quinoline derivatives and has shown promising results in various research studies.

Mechanism of Action

The mechanism of action of 6-methoxy-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline involves its ability to inhibit the activity of various enzymes, such as acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is responsible for various physiological functions, such as learning and memory. 6-methoxy-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline also acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
6-methoxy-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline has been found to have various biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain, which is responsible for various physiological functions, such as learning and memory. 6-methoxy-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline has also been found to have antioxidant properties and has shown potential in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 6-methoxy-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline in lab experiments include its ability to inhibit the activity of various enzymes, its antioxidant properties, and its potential in the treatment of various diseases. However, the limitations of using 6-methoxy-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline in lab experiments include its toxicity and its potential to interact with other compounds.

Future Directions

There are several future directions for the research on 6-methoxy-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline. One direction is to investigate the potential of 6-methoxy-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Another direction is to investigate the toxicity and potential interactions of 6-methoxy-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline with other compounds. Additionally, the synthesis of novel derivatives of 6-methoxy-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline could lead to the development of more effective drugs.
Conclusion
In conclusion, 6-methoxy-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline is a synthetic compound that has shown promising results in various scientific research studies. It has been found to be an effective inhibitor of various enzymes, such as acetylcholinesterase and butyrylcholinesterase, and has antioxidant properties. 6-methoxy-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline has potential applications in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. However, further research is needed to investigate its toxicity and potential interactions with other compounds.

Synthesis Methods

6-methoxy-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline can be synthesized through a series of chemical reactions. The synthesis starts with the reaction of 2,4-pentanedione with para-methyl aniline to form a Schiff base. This Schiff base is then reacted with sulfuric acid to form a quinoline derivative. The final step involves the reaction of the quinoline derivative with para-toluene sulfonic acid in the presence of methanol to form 6-methoxy-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline.

Scientific Research Applications

6-methoxy-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline has been extensively studied for its potential applications in scientific research. It has been found to be an effective inhibitor of various enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine. 6-methoxy-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline has also been found to be an effective antioxidant and has shown potential in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.

properties

IUPAC Name

6-methoxy-2,2,4-trimethyl-1-(4-methylphenyl)sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3S/c1-14-6-9-17(10-7-14)25(22,23)21-19-11-8-16(24-5)12-18(19)15(2)13-20(21,3)4/h6-13H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMNFAPULOCYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3)OC)C(=CC2(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359721
Record name 6-methoxy-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline

CAS RN

5310-66-7
Record name 6-methoxy-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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